molecular formula C7H9N3O3 B1294032 1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid CAS No. 1172801-30-7

1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1294032
CAS RN: 1172801-30-7
M. Wt: 183.16 g/mol
InChI Key: PZBVBHZEDLOAAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex and sensitive to reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate resulted in an unexpected cyclic imide product, rather than the anticipated dihydropyrazolo[4,3-c]pyridin-4-one, indicating the sensitivity of these reactions to the nature of reagents and reaction medium acidity . Similarly, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid involved ester condensation, cyclization, and hydrolysis, with a total yield of 73.26%, demonstrating the multi-step nature of these syntheses . The synthesis of 1-methyl-pyrazole-3-carboxylic acid was achieved through oxidation and methylation of 3-methylpyrazole, with a total yield of 32.2% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . The spectral data of isomeric 1-aryl-4-methyl-3- and 5-pyrazolecarboxylic esters provided information on the conformation of these molecules, which depends on the position and size of the hetero ring substituents .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives towards various nucleophiles and electrophiles has been explored. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of these compounds in forming different products under varying conditions . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine were also investigated, providing insight into the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxamide and -3-carboxylate derivatives highlighted the importance of NMR, IR spectroscopy, and semi-empirical calculations in understanding these properties . The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles demonstrated the formation of isomers with variable ratios, which could affect their physical properties .

properties

IUPAC Name

1-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-8-6(11)5-3-4(7(12)13)9-10(5)2/h3H,1-2H3,(H,8,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBVBHZEDLOAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid

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